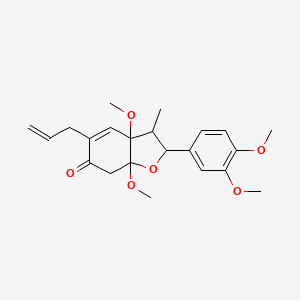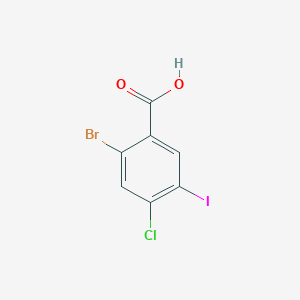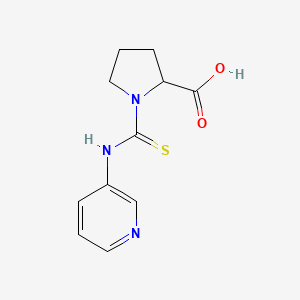
3-FLUOROTOLUENE-alpha,alpha,alpha-D3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluorotoluene-alpha,alpha,alpha-D3 is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is often used as a reference material in various scientific studies due to its unique properties. The presence of deuterium atoms makes it particularly useful in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluorotoluene-alpha,alpha,alpha-D3 typically involves the deuteration of 3-fluorotoluene. This can be achieved through several methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions often require the use of deuterium gas (D2) and a suitable catalyst, such as palladium on carbon (Pd/C), under elevated temperatures and pressures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale deuteration processes. These processes are designed to maximize yield and purity while minimizing costs. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the deuteration process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Fluorotoluene-alpha,alpha,alpha-D3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-fluorobenzaldehyde or 3-fluorobenzoic acid.
Reduction: Reduction reactions can convert it to 3-fluorotoluene.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
Oxidation: 3-Fluorobenzaldehyde, 3-Fluorobenzoic acid
Reduction: 3-Fluorotoluene
Substitution: Various substituted toluenes depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
3-Fluorotoluene-alpha,alpha,alpha-D3 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in NMR spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace the pathways of fluorinated compounds in biological systems.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.
Industry: Utilized in the production of specialty chemicals and materials with specific isotopic labeling requirements.
Wirkmechanismus
The mechanism of action of 3-Fluorotoluene-alpha,alpha,alpha-D3 is primarily related to its role as a stable isotope-labeled compound. In NMR spectroscopy, the deuterium atoms provide distinct signals that help in elucidating molecular structures. In biological studies, the compound can be used to trace metabolic pathways and interactions with molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Fluorotoluene: The non-deuterated version of the compound.
4-Fluorotoluene-alpha,alpha,alpha-D3: A similar deuterated compound with the fluorine atom in the para position.
2-Fluorotoluene-alpha,alpha,alpha-D3: A similar deuterated compound with the fluorine atom in the ortho position.
Uniqueness
3-Fluorotoluene-alpha,alpha,alpha-D3 is unique due to the specific placement of deuterium atoms, which provides distinct advantages in analytical techniques like NMR spectroscopy. The presence of the fluorine atom also adds to its uniqueness, making it valuable in studies involving fluorinated compounds.
Eigenschaften
CAS-Nummer |
4202-92-0 |
|---|---|
Molekularformel |
C7H7F |
Molekulargewicht |
113.15 g/mol |
IUPAC-Name |
1-fluoro-3-(trideuteriomethyl)benzene |
InChI |
InChI=1S/C7H7F/c1-6-3-2-4-7(8)5-6/h2-5H,1H3/i1D3 |
InChI-Schlüssel |
BTQZKHUEUDPRST-FIBGUPNXSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C1=CC(=CC=C1)F |
Kanonische SMILES |
CC1=CC(=CC=C1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


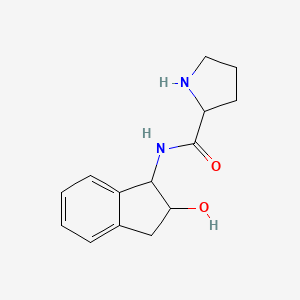
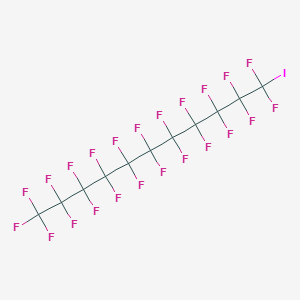
![beta-D-Glucopyranoside,(3beta,6alpha,16beta,20R,24S)-3-[(3,4-di-O-acetyl-beta-D-xylopyranosyl)oxy]-20, 24-epoxy-16,25-dihydroxy-9,19-cyclolanostan-6-yl](/img/structure/B12319369.png)
![[5-(2-hydroxypropan-2-yl)-3,8-dimethyl-2-oxo-4,5,6,7,8,8a-hexahydro-1H-azulen-6-yl] acetate](/img/structure/B12319371.png)
![[3,4,5-Trihydroxy-6-[[5-(4-hydroxybenzoyl)oxy-2-(hydroxymethyl)-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-10-yl]oxy]oxan-2-yl]methyl 4-hydroxybenzoate](/img/structure/B12319376.png)
![4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile](/img/structure/B12319380.png)

![2-[3-[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-1,3,6-trihydroxy-7-methoxyxanthen-9-one](/img/structure/B12319412.png)
